molecular formula C27H26ClN3O2S B2955579 2-((4-chlorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one CAS No. 689759-71-5

2-((4-chlorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one

Cat. No.: B2955579
CAS No.: 689759-71-5
M. Wt: 492.03
InChI Key: KMCMLRFGHUGECW-UHFFFAOYSA-N
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Description

The compound “2-((4-chlorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one” is a complex organic molecule that contains several functional groups. These include a quinazolinone group, a morpholino group, a phenethyl group, and a thioether group attached to a chlorobenzyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the quinazolinone core might be formed first, followed by the introduction of the phenethyl group, the morpholino group, and finally the (4-chlorobenzyl)thio group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The quinazolinone group would form a bicyclic structure with two nitrogen atoms. The morpholino group would form a six-membered ring containing one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For example, the thioether group might be susceptible to oxidation, and the chlorobenzyl group might undergo nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Experimental and Theoretical Analysis of Intermolecular Interactions

This compound's structural analogs have been involved in the synthesis and characterization of biologically active derivatives, emphasizing the importance of different intermolecular interactions like C–H⋯O, C–H⋯SC, C–H⋯π, and C–H⋯X. Such studies provide insights into the molecular interactions that could influence the biological activity of related compounds (Shukla et al., 2014).

Synthesis and Antimicrobial Evaluation

Derivatives of quinazolinones, including structures similar to the given chemical, have been synthesized and evaluated for antimicrobial activity. This research highlights the potential of such compounds in developing new antimicrobial agents with specific efficacy against a variety of bacterial and fungal strains (Bhatt et al., 2015).

Antitumor Activity Assessment

A novel series of 2-substituted thio-3-phenethylquinazolin-4(3H)-ones, closely related to the query compound, have been designed, synthesized, and their antitumor activities evaluated. This research outlines the potential therapeutic applications of these compounds against various cancer cell lines, demonstrating the diversity of scientific applications for such molecules (Alanazi et al., 2013).

Evaluation of Anticonvulsant and Antimicrobial Activities

The anticonvulsant and antimicrobial activities of thioxoquinazolinone derivatives have been explored, suggesting the potential use of these compounds in treating convulsions and various infections. This application is critical for developing new medications with dual functionalities (Rajasekaran et al., 2013).

Synthesis and Anti-Bacterial Evaluation of Thio- and Oxazepinoquinolines

Compounds structurally similar to the specified chemical have been synthesized and assessed for their antibacterial properties. This research further underscores the significance of quinazolinone derivatives in discovering new antibacterial agents (Hamidi et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, for example, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “2-((4-chlorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one” would require appropriate safety measures. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promise as a drug, for example, future research might focus on optimizing its synthesis, improving its pharmacokinetics, and testing its efficacy in clinical trials .

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-6-morpholin-4-yl-3-(2-phenylethyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O2S/c28-22-8-6-21(7-9-22)19-34-27-29-25-11-10-23(30-14-16-33-17-15-30)18-24(25)26(32)31(27)13-12-20-4-2-1-3-5-20/h1-11,18H,12-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCMLRFGHUGECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CCC4=CC=CC=C4)SCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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